molecular formula C21H25NO6 B7817194 3-(4-Methoxyphenyl)-5-(2,3,4,5-tetramethoxybenzyl)-4,5-dihydroisoxazole

3-(4-Methoxyphenyl)-5-(2,3,4,5-tetramethoxybenzyl)-4,5-dihydroisoxazole

Cat. No. B7817194
M. Wt: 387.4 g/mol
InChI Key: HWPZDARFIRCUCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxyphenyl)-5-(2,3,4,5-tetramethoxybenzyl)-4,5-dihydroisoxazole is a useful research compound. Its molecular formula is C21H25NO6 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Methoxyphenyl)-5-(2,3,4,5-tetramethoxybenzyl)-4,5-dihydroisoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methoxyphenyl)-5-(2,3,4,5-tetramethoxybenzyl)-4,5-dihydroisoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Research into related derivatives of 3-(4-Methoxyphenyl)-5-(2,3,4,5-tetramethoxybenzyl)-4,5-dihydroisoxazole has demonstrated significant potential in anticancer applications. For instance, novel derivatives have shown notable antitumor activity against PC-3 cells, with some derivatives exhibiting low IC50 values, indicating their effectiveness in inhibiting cancer cell growth (Liu et al., 2008). Additionally, certain S-alkylated triazole derivatives have displayed excellent cholinesterase inhibitory potential and significant anti-proliferative activity, suggesting their potential as anticancer agents (Arfan et al., 2018).

Photodynamic Therapy

Derivatives of 3-(4-Methoxyphenyl)-5-(2,3,4,5-tetramethoxybenzyl)-4,5-dihydroisoxazole have also been explored for their use in photodynamic therapy, a treatment for cancer. For example, new zinc phthalocyanine derivatives have been synthesized, characterized, and found to possess properties valuable for photodynamic therapy applications, including high singlet oxygen quantum yield, making them potential candidates for cancer treatment (Pişkin et al., 2020).

Antimicrobial Activity

Some derivatives have been synthesized and screened for antimicrobial activities. The findings suggest that these derivatives could be effective in combating microbial infections, broadening the scope of their potential therapeutic applications (Shah, 2017).

Molecular Docking Studies

Molecular docking studies of benzimidazole derivatives bearing the 1,2,4-triazole group, which is structurally related to 3-(4-Methoxyphenyl)-5-(2,3,4,5-tetramethoxybenzyl)-4,5-dihydroisoxazole, have been conducted. These studies help in understanding the mechanism behind their anti-cancer properties, providing insights into how these compounds interact with cancer cells at the molecular level (Karayel, 2021).

properties

IUPAC Name

3-(4-methoxyphenyl)-5-[(2,3,4,5-tetramethoxyphenyl)methyl]-4,5-dihydro-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO6/c1-23-15-8-6-13(7-9-15)17-12-16(28-22-17)10-14-11-18(24-2)20(26-4)21(27-5)19(14)25-3/h6-9,11,16H,10,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPZDARFIRCUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(C2)CC3=CC(=C(C(=C3OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-5-(2,3,4,5-tetramethoxybenzyl)-4,5-dihydroisoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Methoxyphenyl)-5-(2,3,4,5-tetramethoxybenzyl)-4,5-dihydroisoxazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.